HDAC1 vs. HDAC3 Isoform Selectivity: CBHA Directly Compared to SAHA (Vorinostat) and SBHA in the Same Assay
In the foundational 1998 PNAS study, CBHA, SAHA (vorinostat), and SBHA were tested head-to-head for HDAC1 and HDAC3 inhibition using immunoprecipitated enzymes from Jurkat cells and a tritiated histone H4 peptide substrate [1]. CBHA inhibited HDAC1 with an ID₅₀ of 0.01 μM—identical to SAHA—but was 3.5-fold less potent against HDAC3 (ID₅₀ 0.07 μM vs. 0.02 μM for SAHA). This yields a 7-fold HDAC1-over-HDAC3 selectivity for CBHA compared to only 2-fold for SAHA. SBHA was approximately 10- to 25-fold less potent on both isoforms [1].
| Evidence Dimension | HDAC1 and HDAC3 inhibition (ID₅₀, μM) |
|---|---|
| Target Compound Data | CBHA: HDAC1 ID₅₀ = 0.01 μM; HDAC3 ID₅₀ = 0.07 μM; Selectivity ratio (HDAC3/HDAC1) = 7.0 |
| Comparator Or Baseline | SAHA: HDAC1 ID₅₀ = 0.01 μM; HDAC3 ID₅₀ = 0.02 μM; Selectivity ratio = 2.0; SBHA: HDAC1 ID₅₀ = 0.25 μM; HDAC3 ID₅₀ = 0.30 μM; Selectivity ratio = 1.2 |
| Quantified Difference | CBHA is equipotent to SAHA at HDAC1 but 3.5-fold less potent at HDAC3 (ID₅₀ ratio 0.07/0.02); CBHA is 25-fold more potent than SBHA at HDAC1 and 4.3-fold more potent at HDAC3 |
| Conditions | In vitro immunoprecipitation–HDAC assay; HDAC1 and HDAC3 immunoprecipitated from Jurkat cells using specific antisera; substrate: ³H-acetylated histone H4 peptide (amino acids 1–24) |
Why This Matters
For applications requiring differential modulation of HDAC1 versus HDAC3 signaling—such as epigenetic reprogramming studies where excessive HDAC3 inhibition may alter non-histone substrate acetylation patterns—CBHA provides a selectivity window not available with SAHA.
- [1] Richon VM, Emiliani S, Verdin E, Webb Y, Breslow R, Rifkind RA, Marks PA. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc Natl Acad Sci U S A. 1998;95(6):3003-3007. doi:10.1073/pnas.95.6.3003 View Source
